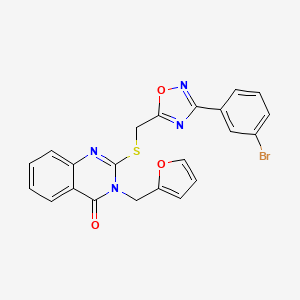
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex heterocyclic structure that has attracted significant attention due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H19BrN4O3S with a molecular weight of 535.42 g/mol . The structural complexity arises from the incorporation of a quinazolinone core and oxadiazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H19BrN4O3S |
| Molecular Weight | 535.42 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties . In a study evaluating various quinazolinone derivatives, compounds similar to our target showed promising results against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones of up to 15 mm against Escherichia coli and Staphylococcus aureus .
Key Findings:
- Inhibition Zones: Compounds derived from quinazolinones showed inhibition zones ranging from 9 mm to 15 mm against various bacterial strains.
- Minimum Inhibitory Concentrations (MIC): Some derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For example, one study reported an IC50 value of approximately 10 μM for a related compound against the PC3 cell line .
Cytotoxicity Results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 12 |
| PC3 | 10 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Quinazolinones are known to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy: A recent investigation assessed the antimicrobial activity of several quinazolinone derivatives against resistant bacterial strains, revealing that some compounds were more effective than traditional antibiotics like ampicillin and vancomycin .
- Cytotoxicity Evaluation: Another study focused on the cytotoxic effects of quinazolinone-thiazole hybrids, reporting significant growth inhibition in cancer cell lines with varying IC50 values, highlighting the importance of structural modifications in enhancing biological activity .
Propiedades
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3S/c23-15-6-3-5-14(11-15)20-25-19(30-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-29-16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXDINRMNNTEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













